Compound Description: This compound serves as an intermediate in the synthesis of the flavone 2-(4-methoxyphenyl)-5,7-dimethoxy-3,8-dimethyl-4H-1-benzopyran-4-one []. Its crystal structure reveals the presence of intramolecular hydrogen bonding and disorder in the orientation of a methyl group within the 4-methoxyphenyl substituent.
Compound Description: This compound features a complex structure comprised of multiple aromatic rings, including phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl rings []. These rings exhibit specific twist angles relative to each other, influencing the overall molecular conformation. Weak intra- and intermolecular interactions are observed, contributing to the crystal packing.
Compound Description: This compound, a cathinone derivative, has been identified as a new psychoactive substance (NPS) and its hydrochloride salt was characterized using X-ray crystallography []. The investigation revealed its crystallographic data, confirming its chemical structure and providing insights into its solid-state arrangement.
Compound Description: This compound, another cathinone derivative, is a new psychoactive substance (NPS) that was characterized by X-ray crystallography []. Crystallographic data analysis confirmed its structure and provided details about its solid-state characteristics.
Compound Description: This cathinone derivative, identified as a new psychoactive substance (NPS), has been characterized by X-ray crystallography in its hydrochloride salt form []. The crystallographic data obtained from this investigation confirms its chemical structure and provides insights into its solid-state characteristics.
Compound Description: SB-224289 is a selective 5-HT1B receptor inverse agonist developed from structural modifications of nonselective 5-HT1B/5-HT1D receptor antagonist []. It potently blocks terminal 5-HT autoreceptor function both in vitro and in vivo.
Compound Description: This compound is synthesized through a two-step process utilizing a copper-free Huisgen cycloaddition reaction []. Its structure has been elucidated using various spectroscopic methods including IR, 1D and 2D NMR, and elemental analysis.
Compound Description: This series of compounds was synthesized and evaluated for antibacterial, antitubercular, and anti-HIV activities []. Specific derivatives within this series, namely 2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl)isothiourea (TTS09) and 2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(4-nitrophenyl)isothiourea (TTS06), exhibited potent activity against various bacterial strains and showed promising antitubercular and anti-HIV activity.
Compound Description: This complex compound consists of multiple interconnected ring systems including a dihydropyrazolyl ring, a pyrazolyl ring, a thiazole ring, and multiple substituted phenyl rings, with specific dihedral angles between adjacent rings influencing its overall conformation [].
Compound Description: This compound exists as the thioamide tautomer in its solid state, featuring an anti-disposition of the thioamide-N-H atoms and an intramolecular N-H⋯N hydrogen bond []. The molecule adopts an L-shaped conformation and forms centrosymmetric eight-membered {⋯HNCS}2 synthons through thioamide-N1-H⋯S1(thione) hydrogen bonds.
Compound Description: CHMFL-BMX-078 is a potent and selective type II irreversible BMX kinase inhibitor, exhibiting an IC50 of 11 nM against BMX by forming a covalent bond with cysteine 496 residue []. It demonstrates high selectivity for BMX, with at least 40-fold selectivity over BTK kinase.
Compound Description: This compound crystallizes with two molecules in the asymmetric unit, each exhibiting different dihedral angles between the triazole ring and the attached phenyl and nitrobenzene rings []. Intermolecular C-H···N hydrogen bonds link molecules to form [] chains in the crystal structure.
Compound Description: The crystal structure of this compound reveals a dihedral angle of 70.35° between the benzofuran ring system and the 4-methylphenyl ring []. The molecules in the crystal are linked by π-π interactions and C-H···O hydrogen bonds.
Compound Description: This compound acts as a soluble guanylate cyclase (sGC) activator and was developed for topical ocular delivery as a therapy for glaucoma []. It demonstrated robust intraocular pressure-lowering effects in a cynomolgus model.
Compound Description: These compounds were synthesized from 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide by reaction with aromatic aldehydes []. Their structures were elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry.
Compound Description: These compounds were obtained by reacting aryl isothiocyanates with 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide []. Their structural characterization was achieved through IR, NMR, and mass spectral data.
Compound Description: This compound's crystal structure has been determined, revealing its triclinic crystal system and P-1 space group []. The structure includes a dimethylformamide molecule as a solvent.
Compound Description: This compound's asymmetric unit consists of two independent molecules with slight conformational differences []. The chalcone residue is almost coplanar with the triazole ring, and the conformation about each C=C double bond is E. Molecules form layers through C-H···O and C-H···π interactions.
Compound Description: This compound, with a monoclinic crystal structure, has its cyclohexyl and piperidine rings adopting a chair conformation []. The butadiene unit exhibits a configuration close to cissoid.
Compound Description: This compound crystallizes in a monoclinic crystal system with a chair conformation for the morpholine ring []. Similar to the previous compound, it also features a near-cissoid configuration for the butadiene unit.
Compound Description: This compound exhibits an E conformation about the C=C bond, and the triazole methyl group and the carbonyl O atom are in a syn arrangement []. The crystal structure reveals π-π interactions between centrosymmetrically related molecules.
Compound Description: This compound, existing as a monohydrate, features significant twists in its structure between the quinoline ring system and the benzene ring and the chalcone residue []. It forms a stable tetrameric aggregate through hydrogen bonding with water molecules.
Compound Description: The asymmetric unit of this compound comprises two independent molecules with slight differences in the angles between the planes of their ring systems []. The molecules are linked by C-H···O hydrogen bonds, forming dimers in the crystal structure.
Compound Description: In this compound, the methylphenyl rings are oriented with a dihedral angle of 19.4° relative to each other []. The crystal structure showcases N-H···O hydrogen bonds that link molecules into chains, alongside weak C-H···O and C-H···π interactions.
Compound Description: This compound has a central pyrazole ring in an envelope conformation and exhibits multiple twists within its structure []. The crystal packing involves C-H···N, C-H···F, C-H···π, and π–π interactions, creating a three-dimensional network of molecules.
Compound Description: This compound's structure is influenced by intramolecular N—H⋯O and C—H⋯O hydrogen bonds []. Its crystal packing involves N—H⋯O hydrogen bonds, C—H⋯π, and π–π stacking interactions, resulting in chains of molecules.
(1s)-1,5-anhydro-1- [3 - [[5- (4-fluorophenyl) -2-thienyl] methyl] -4-methylphenyl]-d-anhydrous crystalline form of glucitol
Compound Description: This compound is a D-glucitol derivative developed for potential use in treating type 2 diabetes and related glucose disorders [].
Compound Description: The asymmetric unit of this compound comprises two molecules with varying dihedral angles between the central pyrazole ring and the attached dichlorobenzene and p-tolyl rings []. Intramolecular O—H⋯O hydrogen bonds and weak C—H⋯π interactions are observed.
Compound Description: Dasatinib is a potent pan-Src kinase inhibitor that was developed from a 2-aminothiazole template []. It exhibits nanomolar to subnanomolar potencies in biochemical and cellular assays and has demonstrated oral efficacy in inhibiting proinflammatory cytokine production and reducing inflammation in animal models.
Compound Description: NAPAP is a benzamidine-based inhibitor that binds to the active site of trypsin, preventing the carboxy-terminal amido bond from being susceptible to the active-site Ser195 []. This compound has been studied for its interactions with thrombin as well, providing insights into structure-activity relationships in protease inhibition.
Compound Description: MQPA is an arginine-based inhibitor that demonstrates a strong affinity for thrombin []. It provides valuable information for understanding the structural requirements for thrombin inhibition.
Compound Description: This compound's crystal structure has been determined, revealing a monoclinic crystal system with a P2(1)/n space group []. Intermolecular N—H···N hydrogen bonds contribute to the formation of centrosymmetric R2(2)(8) dimers in the crystal structure.
Compound Description: This compound's crystal structure belongs to a monoclinic system with a P2(1)/c space group []. Similar to the previous compound, it also forms centrosymmetric R2(2)(8) dimers in its crystal structure through intermolecular N—H···N hydrogen bonds.
Compound Description: This compound adopts a specific conformation influenced by an intramolecular N—H···O hydrogen bond, forming an S(6) ring []. In the crystal, molecules stack along the a-axis with weak aromatic π-π stacking interactions between thiophene rings.
Compound Description: This compound's structure is characterized by a small dihedral angle between the triazole and thiophene rings, and the presence of an intramolecular N—H···O hydrogen bond that forms an S(6) loop []. The crystal packing shows molecules stacked parallel to the a-axis with weak π-π interactions between thiophenyl and triazolyl groups.
Compound Description: This compound's asymmetric unit contains two molecules linked by C—H⋯O interactions, forming a dimer []. These dimers are further connected through various hydrogen bonds, resulting in a complex network extending along the b axis.
Compound Description: CHMFL-ABL-053 is a potent and selective BCR-ABL inhibitor, demonstrating significant activity against chronic myeloid leukemia (CML) cell lines []. It effectively suppresses BCR-ABL autophosphorylation and downstream signaling pathways, leading to tumor growth inhibition in a xenograft mouse model.
Compound Description: This class of compounds, particularly 3-{(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25) and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27), exhibit potent AMPA receptor antagonist activity []. These compounds demonstrated significant anticonvulsant effects in animal models with a favorable safety profile.
Compound Description: This compound exists in the hydrazinylidene tautomeric form and features intramolecular hydrogen bonding []. The crystal packing is stabilized by weak intermolecular interactions, including C-H···O, C-H···π, and π-π interactions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.